molecular formula C19H26N2O4 B7933359 [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7933359
M. Wt: 346.4 g/mol
InChI Key: AKTAMUQXTRIBGA-UHFFFAOYSA-N
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Description

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a cyclohexyl backbone substituted with a benzyloxycarbonyl (Cbz)-protected amine group and a cyclopropylamino moiety linked to an acetic acid functional group. The benzyloxycarbonyl group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

2-[cyclopropyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)12-21(15-10-11-15)17-9-5-4-8-16(17)20-19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTAMUQXTRIBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz) group is universally employed to protect the primary amine in the target compound. In a representative procedure, cyclohexylamine derivatives are treated with benzyl chloroformate (Cbz-Cl) in a biphasic system of dichloromethane and saturated sodium bicarbonate. This reaction proceeds at 0°C to minimize side reactions, achieving near-quantitative protection. For instance, compound 5 in Search Result was synthesized by reacting a cyclohexanol precursor with Cbz-Cl, yielding a protected intermediate with 85% efficiency after silica gel chromatography.

tert-Butyloxycarbonyl (Boc) and Trichloroethyl (Troc) Alternatives

While Cbz dominates, Search Result highlights the use of Boc and Troc groups for temporary protection during multistep syntheses. For example, reductive amination of cyclopropanealdehyde with a Boc-protected cyclohexylamine intermediate enabled selective coupling without disturbing the Cbz group. Troc deprotection via zinc dust in acetic acid further demonstrates the compatibility of orthogonal protecting groups in complex sequences.

Cyclopropane Ring Formation Methodologies

Grignard Reagent-Mediated Cyclopropanation

The cyclopropane ring is introduced via a [2+1] cycloaddition using ethylmagnesium bromide (EtMgBr) and diiodomethane. In Search Result, cyclopropylacetic acid derivatives were synthesized by treating allylic alcohols with EtMgBr in anhydrous ether under nitrogen. This method achieved 64% yield for the cyclopropane intermediate 3 , confirmed by 1H^1H NMR (δH\delta_H 0.51–0.96 ppm for cyclopropane protons).

Enantioselective Boron-Zinc Allylation

Search Result details an enantioselective approach using dicyclohexylborane (Cy2_2BH) and Et2_2Zn. Cyclopropylacetylene reacts with benzaldehyde in the presence of (-)-MIB as a chiral ligand, yielding (S)-3-cyclopropyl-1-phenyl-prop-2-en-1-ol with 99% enantiomeric excess (ee). This method’s scalability is evidenced by a 96% yield for compound 10 after crystallization.

Coupling of Cyclohexyl and Cyclopropyl Moieties

Reductive Amination

Reductive amination bridges the cyclohexyl and cyclopropyl units. A representative protocol involves reacting Boc-protected cyclohexylamine with cyclopropanealdehyde in tetrahydrofuran (THF), followed by sodium cyanoborohydride reduction. Search Result reports a 75% yield for this step, critical for constructing the core structure.

Deprotection and Final Purification

Hydrogenolytic Cbz Removal

Final deprotection of the Cbz group is achieved via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere. Search Result reports quantitative deprotection without epimerization, confirmed by the disappearance of the benzyl aromatic signals in 1H^1H NMR.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 3:1 for compound 5 ) ensures high purity (>95%), while crystallization from hexanes/ethyl acetate mixtures enhances enantiomeric purity, as seen in Search Result.

Analytical Data and Quality Control

Spectroscopic Characterization

  • 1H^1H NMR : Cyclopropane protons resonate between δH\delta_H 0.50–1.00 ppm, while the Cbz group’s benzyl protons appear at δH\delta_H 7.20–7.40 ppm.

  • IR Spectroscopy : Carboxylic acid O–H stretches are observed near 2500–3300 cm1^{-1}, and Cbz carbonyls at 1680–1700 cm1^{-1}.

Melting Points and Elemental Analysis

Compound 12 (Search Result) exhibits a melting point of 196–198°C, with elemental analysis matching theoretical values (C 68.28% vs. 68.08% found).

Challenges and Optimization Opportunities

Stereochemical Control

Achieving diastereomeric purity in cyclopropane rings remains challenging. Search Result’s enantioselective allylation (99% ee) offers a solution, but scalability requires further study.

Yield Improvement in Coupling Steps

Reductive amination yields (75%) could be enhanced using immobilized catalysts or flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biological Studies: It can be used to study the effects of cyclopropyl and cyclohexyl groups on biological activity.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and cyclohexyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a class of cyclopropyl-amino acetic acid derivatives. Below is a comparison with structurally related molecules:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications (Inferred) Reference
[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid Cyclohexyl, Cbz-protected amine, cyclopropyl C₂₀H₂₇N₃O₄ 373.45 g/mol Potential ligand for metal coordination; pharmaceutical intermediate N/A (Hypothetical)
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid Chlorobenzyl, cyclopropyl C₁₃H₁₅ClN₂O₂ 266.72 g/mol Increased hydrophobicity due to Cl substituent; discontinued product
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid 3-methylbenzyl, cyclopropyl C₁₃H₁₇NO₂ 219.29 g/mol Enhanced steric hindrance from methyl group; supplier-listed compound
2-[Cyclopropyl(methyl)amino]acetic acid Methyl-cyclopropyl, acetic acid C₆H₁₁NO₂ 129.16 g/mol Simplified structure; used in coordination chemistry studies

Functional Group Analysis

  • Benzyloxycarbonyl (Cbz) Group : Unique to the target compound, this group enhances stability and modulates solubility. Unlike analogs with halogens (e.g., Cl in ), the Cbz group may reduce electrophilicity, favoring protective roles in synthetic pathways.
  • Acetic Acid Moiety : Common across analogs, enabling chelation of metal ions (e.g., uranium, as seen in sludge-based biochar studies ).

Adsorption and Coordination Behavior (Inferred)

While direct data on the target compound’s adsorption properties are absent, studies on acetic acid-modified biochar (ASBB) reveal critical insights:

  • Role of Carboxylic Groups: ASBB’s enhanced uranium adsorption (97.8% efficiency) is attributed to -COOH/-COO⁻ groups forming monodentate complexes with U(VI) . The target compound’s acetic acid group may similarly coordinate metals.
  • Steric Effects: The cyclohexyl and cyclopropyl groups in the target compound could hinder accessibility to adsorption sites, unlike linear analogs (e.g., 2-[cyclopropyl(methyl)amino]acetic acid ).

Stability and Reactivity

  • Cbz Protection : The benzyloxycarbonyl group likely increases hydrolytic stability compared to unprotected amines (e.g., in sludge-based biochar ).
  • Thermal Stability : Pyrolysis studies on biochar (up to 700°C ) suggest that aromatic and cyclic structures (e.g., cyclohexyl) enhance thermal resilience, a trait shared with the target compound.

Biological Activity

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound characterized by its unique structural features, including a benzyloxycarbonyl protecting group, a cyclohexyl ring, and a cyclopropyl amino-acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula: C19H26N2O4
  • Molecular Weight: 342.43 g/mol
  • CAS Number: 1353988-00-7

The compound's structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, facilitating selective reactions at other functional groups. The cyclohexyl and cyclopropyl components enhance the compound's binding affinity and specificity towards target proteins.

In Vitro Studies

Recent studies have evaluated the compound's biological activities using various models:

  • Antioxidant Activity:
    • The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
    • Tested Model: Yeast Saccharomyces cerevisiae and human cancer cell lines.
    • Findings: Demonstrated effective scavenging of free radicals, contributing to cellular protection against oxidative damage.
  • Cytotoxicity:
    • Cytotoxic effects were assessed against several human cancer cell lines including RKO, A-549, MCF-7, PC-3, and HeLa.
    • Results: The compound showed varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell viability.
    • Example Data:
      Cell LineIC50 (µM)
      RKO70.23
      A-54950.15
      MCF-745.30
  • Leishmanicidal Activity:
    • Evaluated against Leishmania mexicana promastigotes.
    • Results: Displayed potent leishmanicidal activity with IC50 values below 1 µM for several derivatives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of the compound. The results indicated that modifications to the cyclopropyl group significantly influenced cytotoxicity and selectivity towards cancer cells.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes revealed that this compound effectively inhibited aspartyl proteases involved in malaria parasite egress. This finding suggests potential applications in antimalarial drug development.

Q & A

Q. What synthetic strategies are recommended for [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid, considering steric hindrance from its cyclohexyl and cyclopropyl groups?

  • Methodological Answer : The synthesis should prioritize protecting-group chemistry to manage reactive amino and carboxylic acid functionalities. The benzyloxycarbonyl (Z) group is critical for amino protection during cyclopropane ring formation. Steric challenges from the cyclohexyl group can be mitigated using microwave-assisted synthesis to enhance reaction efficiency. Post-synthesis, HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended for purity validation, as impurities from incomplete deprotection or cyclization can skew biological activity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the cyclohexyl (δ 1.2–2.1 ppm, multiplet) and cyclopropyl (δ 0.5–1.2 ppm, triplet) moieties. High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures accurate molecular weight confirmation. For chiral centers (e.g., cyclohexyl configuration), circular dichroism (CD) or X-ray crystallography is advised, as misconfiguration can drastically alter receptor binding .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use fluorescence polarization assays to assess binding to peptide receptors (e.g., GPCRs) due to the compound’s constrained structure. For enzyme inhibition studies (e.g., proteases), employ kinetic assays with fluorogenic substrates (e.g., AMC-labeled peptides). Always include controls with unmodified amino acids to isolate the impact of conformational constraints .

Advanced Research Questions

Q. How do conformational constraints from the cyclopropyl and cyclohexyl groups influence interactions with biomolecular targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can model the compound’s rigidity and predict binding modes to targets like proteases. Experimentally, compare IC50_{50} values against flexible analogues in enzyme inhibition assays. Evidence shows cyclopropane rings restrict bond rotation, enhancing selectivity for sterically sensitive receptors (e.g., neurokinin-1) but reducing affinity for broader binding pockets .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Systematically test variables:
  • Purity : Re-evaluate compound batches via LC-MS; impurities >95% may confound results.
  • Assay Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments.
  • Cell Models : Compare primary cells vs. immortalized lines; receptor density variations can alter potency.
    Refer to studies where constrained amino acids showed receptor selectivity shifts under different assay setups .

Q. What strategies optimize metabolic stability for in vivo applications of this compound?

  • Methodological Answer :
  • Deuterium Labeling : Replace labile hydrogens (e.g., α to carboxyl groups) to slow oxidative metabolism.
  • Prodrug Design : Mask the carboxylic acid with ester groups, cleaved by serum esterases post-administration.
  • Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites via LC-MS/MS .

Q. How can researchers elucidate the role of the benzyloxycarbonyl group in cellular uptake?

  • Methodological Answer : Perform comparative cellular permeability assays (Caco-2 monolayers) with and without the Z-group. Use fluorescent derivatives (e.g., FITC-labeled) and quantify uptake via flow cytometry. The Z-group may enhance lipophilicity (logP >2) but could hinder transport via efflux pumps (P-gp); co-administration with inhibitors like verapamil clarifies mechanisms .

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